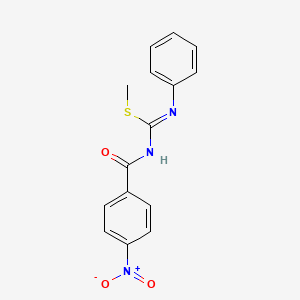
methyl N'-(4-nitrobenzoyl)-N-phenylcarbamimidothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl N’-(4-nitrobenzoyl)-N-phenylcarbamimidothioate is an organic compound with the molecular formula C21H16N2O5S This compound is characterized by the presence of a nitrobenzoyl group, a phenyl group, and a carbamimidothioate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl N’-(4-nitrobenzoyl)-N-phenylcarbamimidothioate typically involves multi-step organic reactions. One common method includes the nitration of benzene derivatives to introduce the nitro group, followed by the formation of the carbamimidothioate moiety through reactions with appropriate thiourea derivatives. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and subsequent steps may involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as recrystallization and chromatography would be essential to obtain high-purity products suitable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl N’-(4-nitrobenzoyl)-N-phenylcarbamimidothioate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products
Oxidation: Formation of nitrobenzoic acid derivatives.
Reduction: Formation of aniline derivatives.
Substitution: Formation of substituted benzene derivatives.
Applications De Recherche Scientifique
Methyl N’-(4-nitrobenzoyl)-N-phenylcarbamimidothioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce nitrobenzoyl and carbamimidothioate groups into target molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism of action of methyl N’-(4-nitrobenzoyl)-N-phenylcarbamimidothioate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the carbamimidothioate moiety can form covalent bonds with nucleophilic sites on target molecules. These interactions can modulate biological pathways and result in specific biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl N-(4-tert-butylbenzoyl)-N-phenylcarbamimidothioate
- Methyl N-(4-chlorobenzoyl)-N-phenylcarbamimidothioate
- N-methyl-2-(4-nitrobenzoyl)hydrazinecarbothioamide
- N-methyl-2-(3-nitrobenzoyl)hydrazinecarbothioamide
- 4-methyl-N’-(4-nitrobenzoyl)benzenesulfonohydrazide
Uniqueness
Methyl N’-(4-nitrobenzoyl)-N-phenylcarbamimidothioate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both nitro and carbamimidothioate groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
74074-30-9 |
|---|---|
Formule moléculaire |
C15H13N3O3S |
Poids moléculaire |
315.3 g/mol |
Nom IUPAC |
methyl N-(4-nitrobenzoyl)-N'-phenylcarbamimidothioate |
InChI |
InChI=1S/C15H13N3O3S/c1-22-15(16-12-5-3-2-4-6-12)17-14(19)11-7-9-13(10-8-11)18(20)21/h2-10H,1H3,(H,16,17,19) |
Clé InChI |
WLMLBORPWWGQOA-UHFFFAOYSA-N |
SMILES canonique |
CSC(=NC1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


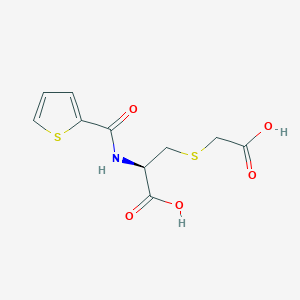
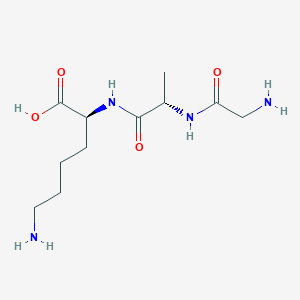


![Cycloheptanone, 2,7-bis[(4-chlorophenyl)methylene]-](/img/structure/B14456708.png)
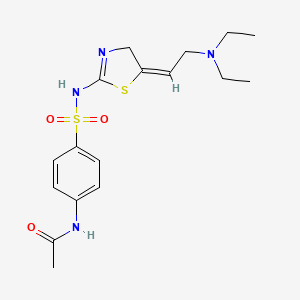
![N'-[3-(Benzyloxy)phenyl]-N-methoxy-N-methylurea](/img/structure/B14456717.png)
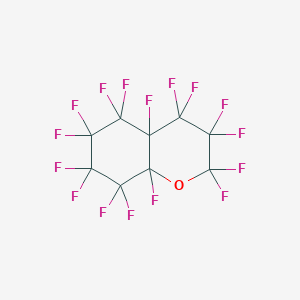
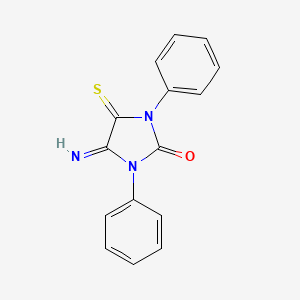
![4-[1-(4-Fluorophenyl)-2,2-diphenylethenyl]phenol](/img/structure/B14456743.png)
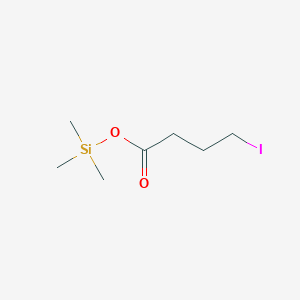
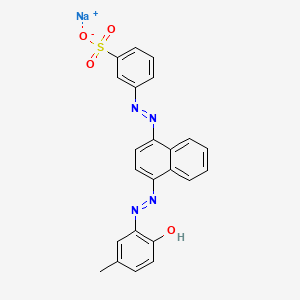
![Thiazolium, 4,5-dihydro-3-methyl-2-[3-(3-methyl-2-thiazolidinylidene)-1-propenyl]-, iodide](/img/structure/B14456764.png)

